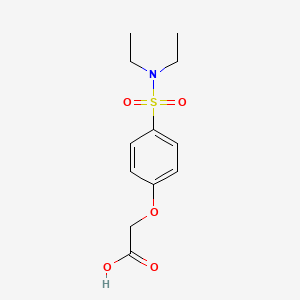

(4-Diethylsulfamoyl-phenoxy)-acetic acid

Description

Contextualization within Sulfamoyl-containing Compounds

Sulfamoyl-containing compounds, characterized by the -SO₂NR₂ functional group, are a cornerstone in drug discovery and development. The sulfonamide group is a key feature in a wide array of therapeutic agents, a testament to its versatile chemical properties and ability to interact with biological targets. fluorochem.co.ukgoogle.comresearchgate.net The presence of the sulfonyl group can impart favorable pharmacokinetic properties and engage in crucial hydrogen bonding interactions with enzyme active sites. guidechem.com This class of compounds boasts a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. fluorochem.co.ukresearchgate.netguidechem.com The integration of a sulfamoyl moiety into a molecule can thus be a strategic design element for creating new therapeutic candidates.

Overview of Aryloxyacetic Acid Derivatives in Chemical Biology

Aryloxyacetic acid derivatives are another class of compounds with a rich history in chemical and biological research. This scaffold is present in a variety of biologically active molecules, from herbicides to pharmaceuticals. nih.govijpsr.com For instance, certain aryloxyacetic acids are known to act as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors, highlighting their potential in metabolic and neurological research. bldpharm.com The structural similarities of aryloxyacetic acids to other bioactive molecules have spurred investigations into their multi-target activities, with some derivatives showing promise in addressing complex multifactorial diseases like Alzheimer's. bldpharm.com

Identification of Research Gaps Concerning (4-Diethylsulfamoyl-phenoxy)-acetic acid

Despite the well-documented significance of both sulfamoyl-containing compounds and aryloxyacetic acid derivatives, a thorough review of the scientific literature reveals a significant research gap specifically concerning this compound. There is a conspicuous absence of published studies detailing its synthesis, spectroscopic characterization, physicochemical properties, and biological activity. This lack of dedicated research means that its potential contributions to medicinal chemistry and chemical biology remain unexplored. The primary research gap is, therefore, the complete absence of empirical data and scientific discourse on this particular molecule.

Objectives and Scope of Academic Inquiry into this compound

To address the existing knowledge void, a focused academic inquiry into this compound is warranted. The primary objectives of such research would be to:

Develop and optimize a synthetic route to produce high-purity this compound.

Conduct comprehensive spectroscopic and physicochemical characterization of the compound.

Perform initial in vitro biological screening to identify any potential therapeutic activities.

Investigate the structure-activity relationships of this and related compounds to guide future derivatization and optimization.

The scope of this inquiry should initially be foundational, aiming to establish a baseline of knowledge about the compound. This would pave the way for more specialized and in-depth investigations into its potential applications.

Data on Related Chemical Classes

To provide context for the potential properties of this compound, the following tables summarize general information on its parent chemical classes.

Table 1: General Properties and Applications of Sulfamoyl-Containing Compounds

| Property/Application | Description |

|---|---|

| Biological Activities | Antimicrobial, anticancer, anti-inflammatory, diuretic, antiviral, antidiabetic. fluorochem.co.ukresearchgate.netguidechem.com |

| Key Structural Feature | The sulfonamide (-SO₂NHR) or sulfamoyl (-SO₂NR₂) group. |

| Mode of Action | Often involves mimicking the transition state of enzymatic reactions or binding to allosteric sites. |

| Notable Examples | Sulfamethoxazole (antibiotic), Celecoxib (anti-inflammatory), Furosemide (diuretic). |

Table 2: General Properties and Applications of Aryloxyacetic Acid Derivatives

| Property/Application | Description |

|---|---|

| Biological Activities | Herbicidal, lipid-lowering, anti-inflammatory, neuroprotective. nih.gov |

| Key Structural Feature | An acetic acid moiety linked to an aromatic ring via an ether linkage. |

| Mode of Action | Varies widely depending on the specific derivative; can include enzyme inhibition and receptor modulation. bldpharm.com |

| Notable Examples | 2,4-Dichlorophenoxyacetic acid (herbicide), Clofibrate (lipid-lowering agent). |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(diethylsulfamoyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFQLKIGVZIPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Diethylsulfamoyl Phenoxy Acetic Acid

Historical Evolution of Synthetic Routes to Sulfamoyl-phenoxy-acetic Acids

The synthesis of sulfamoyl-phenoxy-acetic acids is built upon well-established reactions in organic chemistry. Historically, the preparation of such molecules would follow a convergent or linear approach, leveraging two primary transformations: the formation of the sulfonamide group and the creation of the phenoxyacetic acid moiety.

Early syntheses of sulfonamides became widespread following the discovery of sulfa drugs. The most common method involves the reaction of an aromatic sulfonyl chloride with a primary or secondary amine. nih.govijarsct.co.inresearchgate.net This fundamental reaction has been the cornerstone of sulfonamide synthesis for decades.

The synthesis of phenoxyacetic acids has a similarly long history, with the Williamson ether synthesis being a prominent method. miracosta.edu This reaction involves the deprotonation of a phenol (B47542) with a base, followed by nucleophilic substitution with an alkyl halide, typically chloroacetic acid or its ester. miracosta.edujocpr.com This method has been widely used for its reliability and versatility in producing various aryloxyacetic acids.

The combination of these two key structural motifs into a single molecule, the sulfamoyl-phenoxy-acetic acid scaffold, represents a logical extension of these classical methods. Researchers have explored these compounds for various applications, necessitating the development of efficient and scalable synthetic routes. researchgate.net

Development of Novel Synthetic Pathways for (4-Diethylsulfamoyl-phenoxy)-acetic acid

The synthesis of the specific compound, this compound, can be approached through several strategic pathways, each designed to efficiently assemble the core structure.

A logical retrosynthetic analysis of this compound suggests two primary disconnection points, leading to two main synthetic strategies.

Strategy A: Etherification followed by Sulfonamide formation. This approach involves first forming the phenoxyacetic acid core and then introducing the diethylsulfamoyl group. The key disconnections are the C-O ether bond and the S-N sulfonamide bond.

Disconnection 1 (C-O ether bond): This breaks the molecule into 4-hydroxybenzenesulfonamide (B74421) (or a derivative) and an acetic acid synthon like ethyl bromoacetate (B1195939).

Disconnection 2 (S-N sulfonamide bond): This further breaks down the sulfonamide into 4-hydroxyphenylsulfonyl chloride and diethylamine.

This leads to the following key precursors:

4-Hydroxyphenol

Chlorosulfonic acid

Diethylamine

Ethyl bromoacetate or Chloroacetic acid

Strategy B: Sulfonamide formation followed by Etherification. This strategy prioritizes the formation of the sulfonamide moiety on a phenol ring, followed by the introduction of the acetic acid group.

Disconnection 1 (S-N sulfonamide bond): This disconnects the target molecule into 4-mercaptophenol (B154117) (or a derivative that can be converted to a sulfonyl chloride) and diethylamine. A more practical approach starts from 4-hydroxybenzenesulfonyl chloride.

Disconnection 2 (C-O ether bond): This leads to the key intermediate, 4-(N,N-diethylsulfamoyl)phenol, and a reagent like chloroacetic acid.

The key precursors for this more common route are:

4-Hydroxybenzenesulfonyl chloride

Diethylamine

Sodium chloroacetate (B1199739) or ethyl chloroacetate

The formation of the ether linkage in this compound is typically achieved through a variation of the Williamson ether synthesis. This involves the reaction of the key intermediate, 4-(N,N-diethylsulfamoyl)phenol, with a haloacetic acid derivative.

The phenol is first treated with a base to form the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for the reaction's success. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). miracosta.edugoogle.com The reaction is often carried out in a polar solvent such as acetone, acetonitrile, or an alcohol.

The phenoxide then reacts with an electrophile like chloroacetic acid or its corresponding ester (e.g., ethyl chloroacetate). google.com The use of the ester is often preferred to avoid potential side reactions with the acidic proton of chloroacetic acid. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Table 1: Typical Conditions for Etherification

| Parameter | Condition | Reference |

|---|---|---|

| Phenol Substrate | 4-(N,N-diethylsulfamoyl)phenol | - |

| Alkylating Agent | Ethyl chloroacetate or Sodium chloroacetate | google.comgoogle.com |

| Base | K₂CO₃, NaOH, KOH | miracosta.edugoogle.com |

| Solvent | Acetone, Acetonitrile, Methanol | google.comgoogle.com |

| Temperature | Room temperature to reflux | google.com |

| Reaction Time | 3 - 10 hours | google.comgoogle.com |

The N,N-diethylsulfonamide group is a key feature of the target molecule. Its formation is a critical step in the synthesis. The most direct and widely used method is the reaction of a sulfonyl chloride with a secondary amine. ijarsct.co.inresearchgate.net

In the context of synthesizing this compound, this involves reacting either 4-chlorosulfonyl-phenoxy-acetic acid (or its ester) or 4-hydroxybenzenesulfonyl chloride with diethylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The base can be an excess of the amine itself or an added tertiary amine like triethylamine (B128534) or pyridine.

The choice of solvent can range from chlorinated solvents like chloroform (B151607) to aprotic polar solvents. The reaction is generally exothermic and may require cooling to control the temperature, especially during the addition of the sulfonyl chloride. researchgate.net

Table 2: Common Strategies for Sulfonamide Formation

| Parameter | Condition | Reference |

|---|---|---|

| Electrophile | 4-Chlorosulfonyl-phenoxy-acetic acid ethyl ester | researchgate.net |

| Nucleophile | Diethylamine | - |

| Base | Excess Diethylamine, Triethylamine, Pyridine | ijarsct.co.in |

| Solvent | Chloroform, Dichloromethane, Acetonitrile | researchgate.net |

| Temperature | 0 °C to room temperature | researchgate.net |

More recent developments in sulfonamide synthesis include transition metal-catalyzed methods and one-pot procedures starting from thiols or sulfonic acids, which can offer milder conditions and broader substrate scope. organic-chemistry.orgprinceton.edu

The introduction of the acetic acid group onto the phenolic oxygen is a crucial step. As mentioned in the etherification section, this is commonly achieved by reacting a phenol with a C2-electrophile.

The classical approach is the reaction with chloroacetic acid in an alkaline aqueous medium. jocpr.com The phenol is dissolved in a solution of sodium hydroxide, and then sodium chloroacetate is added, followed by heating. google.com After the reaction, acidification precipitates the phenoxyacetic acid product. jocpr.com

An alternative is the use of an ester of a haloacetic acid, such as ethyl bromoacetate or ethyl chloroacetate, in a non-aqueous solvent with a base like potassium carbonate. google.com This method often provides cleaner reactions and higher yields. The resulting ester is then hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthesis of this compound involves a careful consideration of reaction parameters for each step to maximize the yield and minimize the formation of byproducts.

For the etherification step , key factors to optimize include:

Base: A stronger base can lead to faster reaction times, but may also increase side reactions. The stoichiometry of the base is also critical.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Phase-transfer catalysts can sometimes be employed to improve yields in two-phase systems.

Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or unwanted side reactions. Finding the optimal temperature is key.

For the sulfonamide formation , optimization strategies include:

Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion and act as a scavenger for the HCl produced.

Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride can prevent the formation of impurities. researchgate.net

Workup Procedure: Proper quenching and extraction procedures are essential to remove unreacted starting materials and byproducts, leading to a purer final product.

Finally, purification of the final product is critical. Recrystallization from a suitable solvent or solvent mixture is a common and effective method for obtaining high-purity this compound. jocpr.com The progress of reactions and the purity of the product can be monitored by techniques such as Thin Layer Chromatography (TLC). researchgate.net

Stereoselective Synthesis Approaches for Related Chiral Analogues

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not applicable to its direct preparation. However, the principles of stereoselective synthesis would become relevant in the preparation of chiral analogues of this compound.

Chirality could be introduced into analogues of this compound in several ways, for instance, by incorporating a stereocenter in the acetic acid side chain or by modifying the diethylsulfamoyl group with chiral substituents.

For a hypothetical chiral analogue, such as (R)- or (S)-2-(4-Diethylsulfamoyl-phenoxy)-propanoic acid, a stereoselective synthesis would be necessary to obtain a single enantiomer. General strategies for achieving stereoselectivity in such syntheses include:

Use of Chiral Starting Materials: Employing an enantiomerically pure starting material, such as (R)- or (S)-2-halopropanoic acid or a chiral phenol derivative, would be a straightforward approach.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, and subsequently removed.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming step. For instance, a chiral phase-transfer catalyst could potentially be used in a stereoselective Williamson ether synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. acs.orgjetir.org Key areas for improvement in the proposed synthetic route include the choice of solvents, reagents, and energy sources.

Atom Economy: The Williamson ether synthesis, a key step in the proposed route, generally has a good atom economy, with the main byproduct being a salt. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents like benzene (B151609) in the demethylation step is a significant drawback. prepchem.com Green chemistry principles would advocate for the exploration of alternative, less toxic solvents. Similarly, replacing strong, corrosive bases with milder alternatives where possible is desirable. jetir.org

Energy Efficiency: The use of microwave irradiation has been shown to significantly accelerate the synthesis of phenoxyacetic acids, often leading to shorter reaction times and higher yields compared to conventional heating. tandfonline.comtandfonline.comfarmaciajournal.com This approach can lead to substantial energy savings. A comparative study on the synthesis of substituted phenoxyacetic acids highlighted the drastic reduction in reaction time from hours to minutes when using microwave irradiation instead of classical heating. tandfonline.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org In the context of the Williamson ether synthesis, phase-transfer catalysis (PTC) offers a green alternative. researchgate.netijche.comcrdeepjournal.org PTC can enhance reaction rates, allow for the use of milder reaction conditions, and often enables the use of aqueous-organic biphasic systems, reducing the need for anhydrous organic solvents. crdeepjournal.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the haloacetic acid derivative. utahtech.edu

The following table outlines potential green chemistry improvements for the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Safer Solvents | Benzene for demethylation prepchem.com | Exploration of less toxic solvents (e.g., toluene, anisole) or solvent-free conditions. |

| Energy Efficiency | Conventional heating for ether synthesis gordon.edu | Microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comtandfonline.com |

| Catalysis | Stoichiometric base in a single phase | Phase-transfer catalysis to facilitate the reaction in a biphasic system, potentially with milder bases. researchgate.netijche.com |

| Waste Prevention | Use of hazardous reagents | Selection of reagents that are less toxic and generate less waste. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Design and Synthesis of Structural Analogues and Derivatives of 4 Diethylsulfamoyl Phenoxy Acetic Acid

Rationale for Structural Modifications of the (4-Diethylsulfamoyl-phenoxy)-acetic acid Scaffold

Structural modifications of the this compound scaffold are undertaken to investigate the structure-activity relationships (SAR) and to modulate properties such as potency, selectivity, and pharmacokinetic profile. These modifications can be broadly categorized into three key areas: the phenyl ring, the sulfamoyl moiety, and the acetic acid linker.

The substitution pattern on the phenyl ring of phenoxyacetic acid derivatives can significantly influence their biological activity. The introduction of various substituents allows for the exploration of electronic and steric effects on target engagement. For instance, studies on related phenoxyacetic acid derivatives have shown that the position and nature of substituents on the aromatic ring can impact their activity as herbicides or as therapeutic agents. mdpi.comnih.gov

A systematic approach to exploring substituent effects would involve the synthesis of a library of compounds with a variety of substituents at different positions on the phenyl ring. The data from such a study would provide valuable insights into the SAR of this class of compounds.

Table 1: Proposed Substituents for Phenyl Ring Modification

| Position | Substituent Class | Examples | Rationale |

| Ortho, Meta, Para | Halogens | F, Cl, Br | Modulate lipophilicity and electronic properties. |

| Ortho, Meta, Para | Alkyl groups | CH₃, C₂H₅ | Investigate steric effects and lipophilicity. |

| Ortho, Meta, Para | Alkoxy groups | OCH₃, OC₂H₅ | Explore hydrogen bonding capacity and electronic effects. |

| Ortho, Meta, Para | Nitro group | NO₂ | Introduce a strong electron-withdrawing group. |

The diethylsulfamoyl group is a key feature of the parent compound. The sulfonyl group itself is a versatile functional group in drug design, often used to form hydrogen bonds and to modulate solubility and metabolic stability. researchgate.netnih.gov Modifications of the N,N-diethyl substituents on the sulfamoyl group can be used to probe the steric and lipophilic requirements of the binding pocket.

Varying the alkyl groups on the nitrogen atom can impact the compound's lipophilicity and its ability to interact with hydrophobic pockets in a target protein. Replacing the diethylamino group with other cyclic or acyclic amines allows for a systematic exploration of the structure-activity relationship. nih.govnih.gov

Table 2: Proposed Modifications of the Sulfamoyl Moiety

| Modification | Example Structures | Rationale |

| Variation of Alkyl Chains | N,N-dimethyl, N,N-dipropyl | To assess the impact of alkyl chain length on activity. |

| Introduction of Cyclic Amines | Piperidinyl, Morpholinyl | To introduce conformational rigidity and explore different spatial arrangements. |

| Unsubstituted/Monosubstituted | -SO₂NH₂, -SO₂NHCH₃ | To evaluate the importance of the N-substituents for activity. |

The acetic acid portion of the molecule is a critical pharmacophoric element, particularly its carboxylic acid group, which can participate in important ionic interactions with biological targets. nih.gov The length and rigidity of the linker connecting the phenoxy group to the carboxylic acid can be modified to optimize the positioning of the acidic head group for target binding.

Furthermore, the carboxylic acid group itself can be replaced by bioisosteres to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining the essential acidic character. nih.govdrughunter.com Bioisosteric replacement is a common strategy in drug design to address liabilities associated with the carboxylic acid moiety. nih.govhyphadiscovery.com

Table 3: Proposed Modifications of the Acetic Acid Linker and Carboxylic Acid Group

| Modification Type | Examples | Rationale |

| Linker Homologation | Propanoic acid, Butanoic acid | To investigate the optimal distance between the phenoxy ring and the acidic group. |

| Linker Rigidity | Introduction of cyclic systems | To restrict conformational flexibility and potentially enhance binding affinity. |

| Carboxylic Acid Bioisosteres | Tetrazole, Hydroxamic acid, Acylsulfonamide | To improve metabolic stability and oral bioavailability. nih.govdrughunter.comhyphadiscovery.com |

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel derivatives of this compound can be achieved through various synthetic methodologies, ranging from traditional single-compound synthesis to more high-throughput approaches like parallel synthesis and combinatorial chemistry.

The core structure of this compound is typically synthesized by the reaction of 4-hydroxybenzenesulfonamide (B74421) with diethyl sulfate, followed by etherification of the resulting phenol (B47542) with an α-haloacetic acid ester and subsequent hydrolysis. nih.gov Modifications to this general route can be made to introduce diversity at the desired positions.

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for screening purposes. acs.org These approaches are well-suited for the systematic exploration of the SAR of the this compound scaffold.

For instance, a library of derivatives with varying substituents on the sulfamoyl moiety can be prepared in a parallel fashion by reacting a common intermediate, such as (4-chlorosulfonyl-phenoxy)-acetic acid ester, with a diverse set of primary and secondary amines. nih.gov Similarly, a library with variations on the phenyl ring could be synthesized starting from a collection of substituted phenols.

The use of automated synthesis platforms can further accelerate the generation of these compound libraries, allowing for a more comprehensive exploration of the chemical space around the parent molecule. nih.gov

Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. peptide.com While the direct solid-phase synthesis of small molecules like this compound derivatives may not be as common as for peptides, the principles can be adapted.

For example, a phenol-containing resin could be etherified with a haloacetic acid derivative, followed by functionalization of another part of the molecule. Alternatively, a carboxylic acid-functionalized resin could be used as a starting point, with the phenoxyacetic acid moiety built upon it. The final product is then cleaved from the solid support in the last step. The development of greener solvents for solid-phase synthesis has also made this approach more environmentally friendly. acs.org

The applicability of solid-phase synthesis would depend on the specific synthetic route and the compatibility of the desired chemical transformations with the solid support and linker.

Chemical Library Design Based on this compound Core Structure

The design of a chemical library originating from a core structure like this compound is a strategic endeavor in medicinal chemistry aimed at exploring the structure-activity relationships (SAR) of a lead compound. This process involves the systematic synthesis of a diverse set of structurally related analogs to identify molecules with improved potency, selectivity, and pharmacokinetic properties. The core structure of this compound presents several key regions that are amenable to chemical modification: the phenoxy ring, the acetic acid moiety, and the diethylsulfamoyl group.

Finally, the diethylsulfamoyl group offers a rich site for derivatization. The two ethyl groups can be replaced with a range of other alkyl or aryl substituents to explore the impact of lipophilicity and steric bulk in this region of the molecule. Furthermore, the sulfonamide nitrogen can be part of a heterocyclic ring system, introducing conformational rigidity and new potential interaction points.

The synthesis of such a library of compounds can be achieved through various chemical reactions. For example, derivatives of the phenoxyacetic acid core can be prepared by reacting substituted phenols with haloacetic acid esters, followed by hydrolysis. The diversity of the library can be further expanded by modifying the functional groups on the aromatic ring or the sulfamoyl moiety in subsequent synthetic steps.

The following table illustrates a hypothetical design of a chemical library based on the this compound core structure, showcasing potential modifications at key positions.

Interactive Data Table of a Hypothetical Chemical Library Based on this compound

| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Acetic Acid Moiety Modification) | R3 (Sulfamoyl Group Modification) |

| A-001 | H | -CH2COOH | -SO2N(CH2CH3)2 |

| A-002 | 3-Cl | -CH2COOH | -SO2N(CH2CH3)2 |

| A-003 | 2-F | -CH2COOH | -SO2N(CH2CH3)2 |

| A-004 | H | -CH2COOCH3 | -SO2N(CH2CH3)2 |

| A-005 | H | -CH2CONH2 | -SO2N(CH2CH3)2 |

| A-006 | H | -CH2COOH | -SO2N(CH3)2 |

| A-007 | H | -CH2COOH | -SO2-piperidine |

| A-008 | 3-Cl | -CH2COOCH3 | -SO2N(CH2CH3)2 |

| A-009 | 2-F | -CH2CONH2 | -SO2N(CH3)2 |

| A-010 | H | -CH(CH3)COOH | -SO2N(CH2CH3)2 |

This systematic approach to analog design and synthesis allows for a comprehensive exploration of the chemical space around the parent compound, facilitating the identification of new derivatives with potentially enhanced therapeutic properties.

In Vitro Biological Activity of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed in vitro biological activity profiling for the chemical compound this compound is not publicly available. Extensive inquiries into methodologies for primary biological screening, enzyme inhibition or activation, and receptor binding and modulation have yielded no specific data for this particular molecule.

The investigation sought to collate and present information according to a structured outline, focusing on the compound's performance in a range of standard preclinical laboratory assays. However, the search did not identify any published studies detailing its effects in high-throughput screening assays using non-human cells or in cell-based reporter gene assays. Consequently, no data can be presented on its primary biological activity.

Similarly, the evaluation of the compound's potential to interact with specific enzymes remains uninvestigated in the public domain. There are no available reports on its inhibitory or activation profiles against any enzyme targets, such as hydrolases or transferases. This absence of data extends to the kinetic characterization of any potential enzyme interactions, leaving a critical gap in understanding its biochemical mechanism of action.

Furthermore, the exploration of the compound's ability to bind to and modulate receptors has not been documented. No in vitro studies detailing its receptor binding affinity, selectivity, or functional modulation of any receptor systems could be located.

In Vitro Biological Activity Profiling of 4 Diethylsulfamoyl Phenoxy Acetic Acid

Receptor Binding and Modulation Studies (In Vitro)

Ligand Displacement Assays

No studies reporting the use of (4-Diethylsulfamoyl-phenoxy)-acetic acid in ligand displacement assays were identified. Consequently, there is no available data on its binding affinity or selectivity for specific biological targets, such as receptors, ion channels, or enzymes.

Functional Receptor Assays in Cell Lines

There is no published research detailing the investigation of this compound in functional receptor assays. As a result, its potential agonist, antagonist, or allosteric modulator activity at any given receptor remains uncharacterized.

Structure Activity Relationship Sar Studies for 4 Diethylsulfamoyl Phenoxy Acetic Acid Derivatives

Design Principles for SAR Studies on (4-Diethylsulfamoyl-phenoxy)-acetic acid Analogues

The design of SAR studies for this compound analogues would be guided by a systematic modification of its core structural components: the phenoxyacetic acid moiety, the diethylsulfamoyl group, and the phenyl ring. The primary objective is to probe the influence of these modifications on the compound's biological activity.

Key design principles would include:

Modification of the Acetic Acid Side Chain: Alterations to the carboxylic acid group, such as esterification or amidation, can provide insights into the necessity of a free carboxylate for target interaction. The length of the alkyl chain connecting the carboxylic acid to the phenoxy group could also be varied to assess the optimal distance for binding.

Substitution on the Phenyl Ring: Introduction of a diverse set of substituents at the ortho and meta positions of the phenyl ring would be crucial. These substituents should span a range of electronic (electron-donating and electron-withdrawing), steric (small to bulky), and lipophilic properties to thoroughly map the chemical space around the core scaffold.

Alteration of the Diethylsulfamoyl Group: The N,N-diethyl substitution on the sulfamoyl group offers a key point for modification. Varying the alkyl groups (e.g., from diethyl to dimethyl or dipropyl) or replacing them with cyclic amines (e.g., piperidine, morpholine) would help in understanding the steric and lipophilic requirements of the binding pocket accommodating this part of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)

QSAR modeling for this compound derivatives would aim to establish a mathematical correlation between the structural properties of the analogues and their in vitro biological activity.

A robust QSAR model relies on the selection of appropriate molecular descriptors that capture the structural variations within the series of analogues. For this compound derivatives, a combination of electronic, steric, and lipophilic descriptors would be pertinent.

Table 1: Potential Molecular Descriptors for QSAR Studies

| Descriptor Class | Specific Descriptors | Description |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Describe the electronic influence of substituents on the aromatic ring and their effect on target binding. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume | Quantify the size and shape of substituents, which can influence the fit of the molecule into a binding pocket. |

| Lipophilic | Partition coefficient (logP), Hydrophobic constants (π) | Measure the overall lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets of the target. |

| Topological | Connectivity indices, Shape indices | Describe the topology and shape of the molecule. |

| Quantum Chemical | Atomic charges, Electrostatic potential | Provide detailed information about the electronic distribution within the molecule. |

The development of a predictive QSAR model would involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their corresponding in vitro biological activities (e.g., IC50 or EC50 values) would be compiled. This dataset would be divided into a training set for model development and a test set for external validation.

Descriptor Calculation: The selected molecular descriptors for all compounds in the dataset would be calculated using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to generate a QSAR equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the predicted residual sum of squares (PRESS) for the test set.

A hypothetical QSAR equation might take the form:

log(1/IC50) = β0 + β1σ + β2MR + β3*logP

Where β0, β1, β2, and β3 are the regression coefficients for the intercept and the electronic, steric, and lipophilic descriptors, respectively.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model for this compound derivatives would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the core structure, the following pharmacophoric features can be hypothesized:

A Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid group is a strong candidate for a key interaction with the biological target, likely forming hydrogen bonds or ionic interactions.

Aromatic Ring: The phenyl ring can participate in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.

Hydrophobic Moiety: The N,N-diethyl groups on the sulfonamide provide a hydrophobic region that could interact with a corresponding hydrophobic pocket in the target.

An Ether Linkage: The oxygen atom connecting the phenyl ring to the acetic acid moiety can also act as a hydrogen bond acceptor.

Table 2: Hypothesized Pharmacophoric Features and Their Potential Interactions

| Pharmacophoric Feature | Potential Interaction with Target |

| Carboxylic Acid | Hydrogen bonding, Ionic interaction |

| Phenyl Ring | π-π stacking, Hydrophobic interaction |

| Sulfonyl Oxygens | Hydrogen bonding |

| Diethylamino Group | Hydrophobic interaction |

| Ether Oxygen | Hydrogen bonding |

Analysis of Steric, Electronic, and Lipophilic Effects of Substituents

The biological activity of this compound derivatives would be significantly influenced by the steric, electronic, and lipophilic properties of substituents on the phenyl ring and the sulfamoyl group.

Steric Effects: The size and shape of substituents can have a profound impact on activity. Bulky substituents at the ortho position to the phenoxyacetic acid linkage could cause steric hindrance, potentially disrupting the optimal conformation for binding. Conversely, steric bulk on the N-alkyl groups of the sulfonamide might be either beneficial or detrimental depending on the size and shape of the corresponding binding pocket.

Electronic Effects: The electronic nature of substituents on the phenyl ring can modulate the pKa of the carboxylic acid and the electron density of the aromatic system. Electron-withdrawing groups could enhance acidity and potentially increase the strength of ionic interactions. Studies on other phenoxyacetic acid derivatives have shown that the introduction of electron-withdrawing groups can enhance biological activity.

Lipophilic Effects: Lipophilicity plays a crucial role in both the pharmacokinetic and pharmacodynamic properties of a drug molecule. Increasing the lipophilicity of the molecule, for instance by introducing hydrophobic substituents on the phenyl ring or by elongating the N-alkyl chains of the sulfonamide, could enhance membrane permeability and binding to hydrophobic targets. However, an optimal level of lipophilicity is generally required, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Correlation of Structural Changes with Target Binding Affinity and In Vitro Efficacy

Systematic structural modifications would allow for the establishment of a clear correlation between changes in the molecular structure and the resulting in vitro efficacy and target binding affinity.

Impact of Phenyl Ring Substitution: The introduction of small, electron-withdrawing substituents, such as halogens, at the meta position of the phenyl ring might lead to an increase in activity. Conversely, large, bulky groups at the ortho position could decrease activity due to steric clashes.

Influence of N-Alkylation on the Sulfonamide: A hypothetical study could reveal an optimal chain length for the N-alkyl groups. For instance, increasing the chain length from methyl to ethyl might enhance activity, while further extension to propyl or butyl could lead to a decrease due to steric constraints within the binding pocket.

Role of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide would likely result in a significant drop in activity, highlighting its importance as a key binding feature.

Table 3: Hypothetical In Vitro Efficacy Data for a Series of this compound Analogues

| Compound ID | R1 (ortho) | R2 (meta) | R3 (N-Alkyl) | IC50 (µM) |

| 1 | H | H | Ethyl | 10.5 |

| 2 | Cl | H | Ethyl | 15.2 |

| 3 | H | Cl | Ethyl | 5.8 |

| 4 | H | OCH3 | Ethyl | 12.1 |

| 5 | H | H | Methyl | 18.3 |

| 6 | H | H | Propyl | 9.7 |

| 7 | H | Cl | Propyl | 4.2 |

This data is hypothetical and for illustrative purposes only.

The data in the hypothetical table suggests that a chloro substituent at the meta position enhances activity, while at the ortho position, it is detrimental. It also indicates that increasing the N-alkyl chain length from ethyl to propyl is beneficial for activity. Such data would be invaluable for refining the SAR model and guiding the design of more potent analogues.

Computational Chemistry and Theoretical Investigations of 4 Diethylsulfamoyl Phenoxy Acetic Acid

Conformational Analysis and Molecular Mechanics Calculations

A crucial first step in understanding the behavior of a molecule is to determine its stable three-dimensional structures, or conformers. Conformational analysis of (4-Diethylsulfamoyl-phenoxy)-acetic acid would involve a systematic search of its potential energy surface to identify low-energy conformations. This is typically achieved through molecular mechanics calculations, which use classical physics to model the interactions between atoms.

Force fields such as GAFF (General Amber Force Field) or MMFF94 (Merck Molecular Force Field) would be employed to calculate the potential energy of different conformers. Quantum mechanics methods, like Density Functional Theory (DFT), could then be used to refine the geometries and energies of the most stable conformers identified by molecular mechanics. Research on similar molecules, such as acetic acid and its derivatives, has shown that both quantum mechanics and molecular dynamics simulations are valuable in determining the relative free energies of conformers in different environments (e.g., gas phase vs. aqueous solution). cas.org For instance, studies on (4-Chloro-2-methylphenoxy) acetic acid have utilized potential energy scan analysis to identify the most stable conformation and active sites of the molecule.

Table 1: Hypothetical Torsional Angles for Key Conformers of this compound

| Dihedral Angle | Conformer 1 (Extended) | Conformer 2 (Folded) |

|---|---|---|

| C-O-C-C (phenoxy-acetic) | ~180° | ~60° |

| C-S-N-C (sulfamoyl) | ~180° | ~60° |

| O=S=O | ~120° | ~120° |

This table is illustrative and represents the type of data that would be generated from a conformational analysis. The actual values would be determined by computational calculations.

Molecular Docking Simulations with Identified or Putative Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given that many benzenesulfonamide derivatives have shown activity as anticancer and antimicrobial agents, potential protein targets for this compound could include enzymes like carbonic anhydrases or receptor tyrosine kinases. nih.govnih.govdiva-portal.org

Ligand Preparation and Receptor Grid Generation

Prior to docking, the three-dimensional structure of this compound would be prepared. This involves generating a low-energy conformation, assigning correct atom types and partial charges, and defining rotatable bonds. The target protein structure, typically obtained from the Protein Data Bank (PDB), would also be prepared by adding hydrogen atoms, assigning charges, and removing water molecules. A receptor grid is then generated, defining the active site or binding pocket of the protein where the docking calculations will be performed. This grid encompasses the region where the ligand is expected to bind.

Scoring Functions and Binding Pose Prediction

Docking algorithms systematically sample different orientations and conformations of the ligand within the receptor's binding site. Each generated pose is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The Lamarckian genetic algorithm is a commonly used search algorithm in docking software like AutoDock. The output of a docking study is a set of predicted binding poses ranked by their scores, providing insights into the potential interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Table 2: Hypothetical Docking Results of this compound with a Putative Protein Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Arg121, Tyr194, Phe230 |

| 2 | -8.2 | Arg121, Val143, His94 |

| 3 | -7.9 | Leu198, Trp209 |

This table is for illustrative purposes. Actual docking results would depend on the specific protein target and the software used.

Molecular Dynamics Simulations of this compound-Target Complexes

To further investigate the stability of the predicted binding poses from molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the flexibility of the system and the stability of the interactions.

Water Molecule Dynamics in the Binding Site

Water molecules often play a critical role in mediating ligand-protein interactions. MD simulations can reveal the location and dynamics of water molecules in the binding site. Some water molecules may be tightly bound and act as a bridge between the ligand and the protein, while others may be displaced by the ligand upon binding. Understanding the role of these water molecules is crucial for lead optimization in drug design, as replacing a "happy" (energetically favorable) water molecule can be detrimental to binding affinity, while displacing an "unhappy" one can be beneficial.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| (4-Chloro-2-methylphenoxy) acetic acid |

| Benzenesulfonamide |

| Carbonic anhydrase |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and electronic properties. For this compound, such calculations would begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation.

The electronic structure of a molecule governs its chemical behavior. Key aspects of the electronic structure that would be investigated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

A range of reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical reactivity. These descriptors, as outlined in studies of similar compounds, include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These descriptors would be calculated for this compound to predict its reactivity in various chemical environments.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | Polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carboxyl and sulfamoyl groups.

Blue regions represent areas of positive electrostatic potential, indicating sites for nucleophilic attack. These would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Green regions denote areas of neutral potential.

The MEP surface provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for its biological activity.

In Silico Prediction of Physico-Chemical Properties Relevant to Biological Systems (excluding ADMET in vivo)

In silico methods are widely used to predict the physico-chemical properties of a compound that are relevant to its behavior in biological systems. These predictions are valuable in the early stages of drug discovery and development. For this compound, a variety of properties would be calculated using Quantitative Structure-Property Relationship (QSPR) models and other computational tools.

These properties help in assessing the "drug-likeness" of a molecule and its potential for oral bioavailability. Commonly predicted properties include:

Molecular Weight (MW): The mass of one mole of the compound.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its absorption and distribution.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's solubility and binding to biological targets.

Molar Refractivity: A measure of the total polarizability of a mole of a substance.

Water Solubility (LogS): The logarithm of the molar solubility of the compound in water.

These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential as an orally active drug.

| Physico-Chemical Property | Relevance to Biological Systems |

| Molecular Weight (MW) | Influences size-dependent diffusion and transport. |

| LogP | Affects membrane permeability and distribution. |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors/Acceptors | Determines solubility and binding affinity to biological targets. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Water Solubility (LogS) | Crucial for dissolution and absorption in the body. |

Homology Modeling for Uncharacterized Protein Targets

If this compound is found to have a specific biological activity, but its protein target is unknown, homology modeling could be employed to predict the three-dimensional structure of the target protein. This technique is used when the amino acid sequence of the target protein is known, but its experimental structure has not been determined.

The process of homology modeling involves:

Template Identification: Searching protein structure databases (like the Protein Data Bank, PDB) for proteins with a similar amino acid sequence to the target protein. These similar proteins serve as templates.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein(s).

Model Building: Building a three-dimensional model of the target protein based on the aligned sequences and the known structure of the template.

Model Refinement and Validation: Optimizing the geometry of the model and evaluating its quality using various computational tools.

Once a reliable 3D model of the uncharacterized protein target is generated, molecular docking simulations can be performed. These simulations would predict the binding mode and affinity of this compound to the protein's active site. This information is invaluable for understanding the mechanism of action of the compound and for designing more potent and selective analogs.

Analytical Methodologies for Research Grade Characterization of 4 Diethylsulfamoyl Phenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for (4-Diethylsulfamoyl-phenoxy)-acetic acid, are not reported in the reviewed literature.

1H NMR and 13C NMR Analysis

Without experimental data, a table of expected ¹H and ¹³C NMR chemical shifts cannot be accurately generated. Such a table would typically detail the chemical environment of each proton and carbon atom in the molecule, providing critical insights into its electronic structure and connectivity.

2D NMR Techniques (COSY, HSQC, HMBC)

Similarly, the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to this compound has not been documented in accessible research. These advanced techniques are instrumental in unambiguously assigning NMR signals and confirming the intricate bonding network within a molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula suggests a theoretical exact mass, verifiable High-Resolution Mass Spectrometry (HRMS) data for this compound is unavailable. HRMS is crucial for providing unequivocal confirmation of the elemental composition of a molecule with high precision.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

The fragmentation pattern of a molecule under Tandem Mass Spectrometry (MS/MS) conditions offers a roadmap of its structural components. The absence of published MS/MS studies on this compound means that its characteristic fragmentation pathways remain unelucidated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. An analysis of the IR spectrum of this compound would reveal key absorptions corresponding to its carboxylic acid, ether, sulfonyl, and aromatic moieties. However, a specific IR spectrum for this compound is not available in the public record. A general table of expected IR absorptions for the functional groups present in the molecule can be hypothesized, but it would not be based on experimental data for the compound itself.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analytical workflow for this compound, enabling both the quantification of purity and the isolation of the compound for further studies.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound, owing to the compound's polarity imparted by the carboxylic acid and sulfonamide functionalities. A C18 stationary phase is typically employed, providing a hydrophobic surface for interaction with the aromatic and diethyl groups of the molecule.

The mobile phase composition is critical for achieving optimal separation. A gradient elution is often preferred to ensure the efficient elution of the target compound while also resolving any impurities with differing polarities. A typical mobile phase system would consist of an aqueous component, often buffered and acidified (e.g., with formic or acetic acid to suppress the ionization of the carboxylic acid), and an organic modifier such as acetonitrile or methanol. The gradient would typically start with a higher proportion of the aqueous phase, gradually increasing the organic component to elute more hydrophobic species.

Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance, typically around 230-280 nm. The retention time of the main peak corresponding to this compound is used for identification, while the peak area percentage serves as a measure of its purity.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected RT | ~ 8.5 min |

The analysis of potential volatile byproducts from the synthesis of this compound is effectively carried out using GC-MS. Due to the low volatility of the carboxylic acid, a derivatization step is essential to convert it into a more volatile ester or silyl ester. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification by comparing it to spectral libraries. This technique is highly sensitive for detecting trace amounts of volatile impurities that may include residual solvents or byproducts from synthetic precursors.

Interactive Data Table: Hypothetical GC-MS Parameters for Volatile Byproduct Analysis (Post-Silylation)

| Parameter | Value |

| Derivatization | BSTFA with 1% TMCS in Pyridine at 70°C for 30 min |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line | 290 °C |

| Ion Source | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

X-ray Crystallography for Solid-State Structure Determination (If Single Crystals Available)

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. The analysis of the positions and intensities of the diffracted spots allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent structure solution and refinement reveal the precise coordinates of each atom in the asymmetric unit.

The resulting crystal structure would confirm the connectivity of the molecule and provide insights into its conformational preferences in the solid state. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonamide groups, which govern the packing of the molecules in the crystal. This information is invaluable for understanding the physicochemical properties of the solid material.

Interactive Data Table: Hypothetical Crystallographic Data Presentation

| Parameter | Value (Illustrative) |

| Empirical Formula | C12H17NO5S |

| Formula Weight | 287.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1335.4(8) |

| Z | 4 |

| Calculated Density | 1.428 g/cm³ |

| R-factor | 0.045 |

Future Directions and Broader Academic Implications

Exploration of Novel Synthetic Pathways for Complex Analogues of (4-Diethylsulfamoyl-phenoxy)-acetic acid

The synthesis of complex analogues of this compound is a promising area for future investigation. Standard synthetic routes to phenoxyacetic acids typically involve the Williamson ether synthesis, where a phenol (B47542) is reacted with an α-haloacetate. For this compound, this would likely involve the reaction of 4-hydroxyphenyldiethylsulfonamide with an ester of chloroacetic acid, followed by hydrolysis.

Future synthetic explorations could focus on:

Diversification of the Sulfonamide Group: Replacing the diethylamino moiety with a wide range of other primary and secondary amines could yield a library of novel compounds. This would allow for a systematic investigation of the influence of the sulfonamide substituent's steric and electronic properties on biological activity.

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenoxy ring could modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution.

Modification of the Acetic Acid Side Chain: Esterification, amidation, or replacement of the acetic acid moiety with other acidic or non-acidic bioisosteres could lead to analogues with altered pharmacokinetic profiles and target interactions.

Development of Novel Coupling Chemistries: Exploring alternative synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, could provide more efficient and versatile routes to complex analogues that are not accessible through traditional methods.

A study on the synthesis of new sulphonamide phenoxyacetic derivatives has been reported, providing a foundational methodology that could be adapted and expanded upon for creating a diverse library of analogues.

Table 1: Potential Synthetic Modifications for Analogues of this compound

| Modification Site | Potential Substituents/Modifications | Rationale |

| Diethylsulfamoyl Group | Alkylamines, arylamines, cyclic amines | Modulate steric bulk and hydrogen bonding capacity |

| Phenoxy Ring | Halogens, alkyl groups, electron-withdrawing/donating groups | Alter lipophilicity and electronic properties |

| Acetic Acid Moiety | Esters, amides, tetrazoles, hydroxamic acids | Modify acidity, polarity, and metabolic stability |

Application of this compound as a Chemical Probe in Basic Biological Research

A chemical probe is a small molecule that is used to study biological systems. For this compound to be utilized as a chemical probe, it would first require the identification of a specific biological target and a thorough characterization of its on-target and off-target effects.

Should a specific biological activity be identified, the development of a chemical probe based on this scaffold could involve:

Affinity and Selectivity Profiling: Comprehensive screening against a panel of relevant biological targets (e.g., enzymes, receptors) to establish a detailed selectivity profile.

Development of "Tagged" Analogues: Synthesis of derivatives bearing tags for visualization (e.g., fluorophores) or affinity-based target identification (e.g., biotin, photo-crosslinkers).

In Vitro and In Situ Validation: Use of the probe in cell-based assays and imaging experiments to confirm its ability to engage its target in a biological context.

The aryloxyacetic acid scaffold is present in a number of biologically active molecules, suggesting that derivatives of this compound could potentially be developed into useful chemical probes for exploring various biological pathways.

Integration with Systems Biology and Network Pharmacology Approaches (Non-Human Models)

Systems biology and network pharmacology are powerful tools for understanding the complex interactions of chemical compounds within biological systems. In the context of this compound, these approaches could be applied in non-human models (e.g., cell lines, zebrafish, rodents) to:

Identify Potential Drug Targets: By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with the compound, potential molecular targets and affected pathways can be identified.

Predict Polypharmacology: Network analysis can help to predict potential off-target effects and understand the compound's broader biological impact.

Elucidate Mechanisms of Action: By integrating multi-omics data, a more holistic understanding of the compound's mechanism of action can be developed.

These computational and high-throughput screening approaches can guide further experimental validation and hypothesis-driven research.

Development of Advanced In Vitro Models for Deeper Mechanistic Understanding

To gain a deeper mechanistic understanding of the biological effects of this compound, advanced in vitro models could be employed. These models offer a more physiologically relevant context compared to traditional 2D cell cultures. Examples include:

3D Organoid Cultures: These self-organizing, three-dimensional structures mimic the architecture and function of specific organs, providing a more accurate platform for studying compound efficacy and toxicity.

Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the co-culture of different cell types in a microenvironment that recapitulates key aspects of organ-level physiology, enabling the study of multi-organ interactions and compound metabolism.

High-Content Imaging and Analysis: This technology combines automated microscopy with sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effects.

Potential for Derivatization into Materials Science or Analytical Reagents

The chemical structure of this compound presents opportunities for its derivatization into novel materials or analytical reagents.

Materials Science: The carboxylic acid functionality could be used to polymerize or graft the molecule onto surfaces, creating materials with specific properties. For example, incorporation into polymers could modulate their solubility, thermal stability, or optical properties.

Analytical Reagents: The phenoxyacetic acid moiety could be functionalized with reporter groups (e.g., chromophores, fluorophores) to create analytical reagents for the detection of specific analytes or for use in bioassays. The sulfonamide group could also be exploited for its specific binding properties in the design of sensors.

Contribution to the Understanding of Structure-Activity Relationships in Aryloxyacetic Acids

Systematic studies on analogues of this compound could significantly contribute to the broader understanding of structure-activity relationships (SAR) within the aryloxyacetic acid class of compounds. By systematically modifying the diethylsulfamoyl group, the substitution pattern on the aromatic ring, and the nature of the acidic functionality, a detailed SAR landscape could be constructed.

Key questions that could be addressed include:

What is the influence of the size, polarity, and hydrogen-bonding capacity of the sulfonamide substituent on biological activity?

How do electron-donating and electron-withdrawing groups on the phenoxy ring affect target engagement and cellular potency?

To what extent is the carboxylic acid group required for activity, and can it be replaced by other acidic or neutral groups?

The insights gained from such studies would be valuable for the rational design of future aryloxyacetic acid derivatives with improved potency, selectivity, and pharmacokinetic properties for a variety of potential applications.

Q & A

Q. How does the electronic environment of substituents affect the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution. Electron-withdrawing groups (e.g., sulfonamide) deactivate the aromatic ring, reducing electrophilic substitution rates. Hammett plots correlate substituent σ values with reaction rates. Experimental validation via kinetic studies (e.g., SNAr reactions with varying nucleophiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.